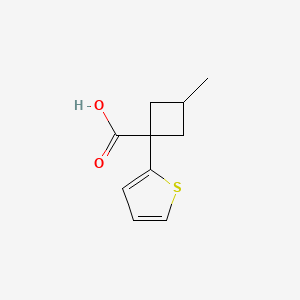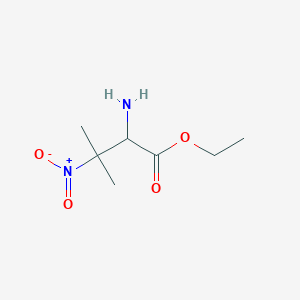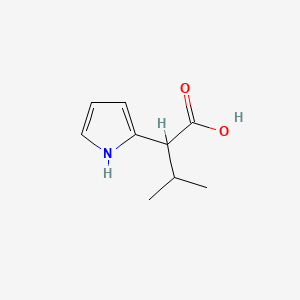![molecular formula C7H10N2OS B13068012 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole is a heterocyclic compound that contains both azetidine and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole typically involves the reaction of azetidine derivatives with thiazole precursors. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of azetidine derivatives.
Aplicaciones Científicas De Investigación
4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets. The azetidine ring can interact with biological macromolecules, while the thiazole ring can participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole dihydrochloride
- 4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole
- 4-[(Azetidin-3-yloxy)methyl]pyridine
Uniqueness
4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole is unique due to the presence of both azetidine and thiazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10N2OS |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
4-(azetidin-3-yloxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10N2OS/c1-7(2-8-1)10-3-6-4-11-5-9-6/h4-5,7-8H,1-3H2 |
Clave InChI |
BAHQUGBFWLZLQF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


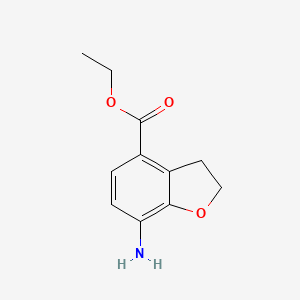
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)


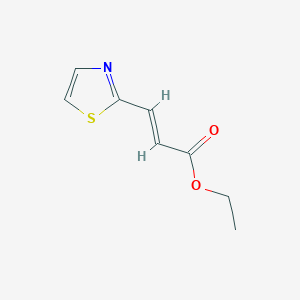

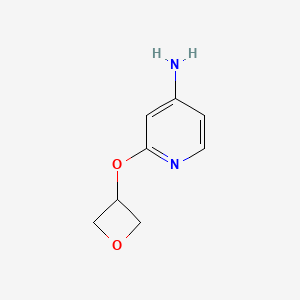
![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
